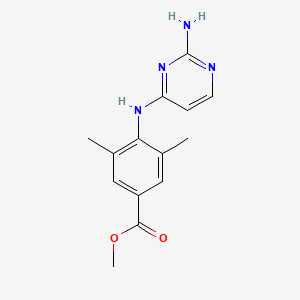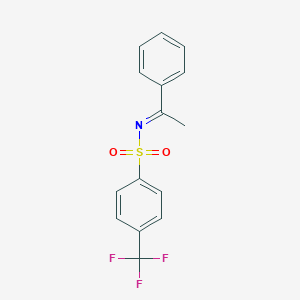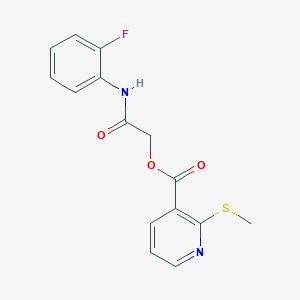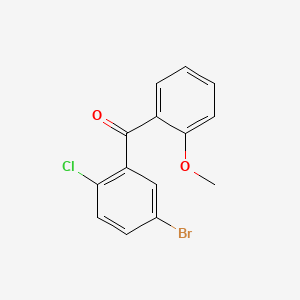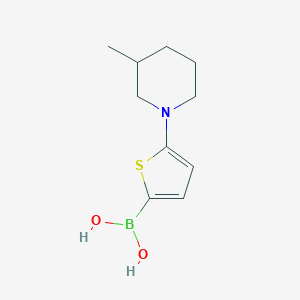
(5-(3-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(3-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid: is a boronic acid derivative that features a thiophene ring substituted with a 3-methylpiperidin-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is common in the large-scale synthesis of boronic acid derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: (5-(3-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, (5-(3-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine: Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .
Industry: In materials science, thiophene-based compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mécanisme D'action
The mechanism of action of (5-(3-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition and other biological processes .
Comparaison Avec Des Composés Similaires
- (3-Methylpiperidin-1-yl)-(5-methylthiophen-2-yl)methanone
- (3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl (2-methylpyridin-3-yl)methanone
Uniqueness: (5-(3-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid is unique due to the presence of both a boronic acid group and a thiophene ring substituted with a piperidine moiety
Propriétés
Formule moléculaire |
C10H16BNO2S |
|---|---|
Poids moléculaire |
225.12 g/mol |
Nom IUPAC |
[5-(3-methylpiperidin-1-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C10H16BNO2S/c1-8-3-2-6-12(7-8)10-5-4-9(15-10)11(13)14/h4-5,8,13-14H,2-3,6-7H2,1H3 |
Clé InChI |
BPKRDSCMTQONSG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(S1)N2CCCC(C2)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B13353854.png)
![2-(Benzo[d]oxazol-2-yl)-5-bromophenol](/img/structure/B13353857.png)



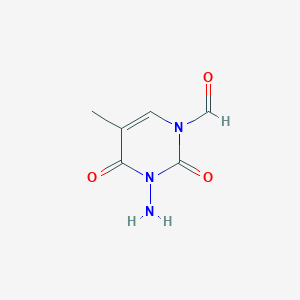
![N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-tetraazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13353900.png)
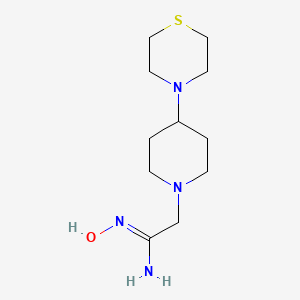

![3-[(Tert-butylsulfanyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353918.png)
